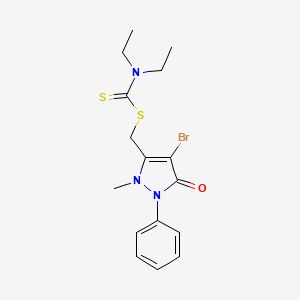

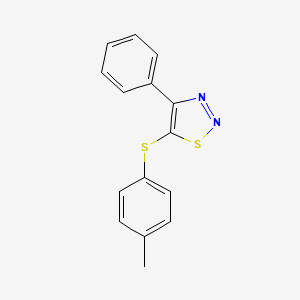

![molecular formula C19H25N3O5S B2749962 Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 294849-07-3](/img/structure/B2749962.png)

Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate, also known as DPTD, is a synthetic compound used in scientific research. It is a derivative of thiazolane, a heterocyclic compound, and is used in various biochemical and physiological experiments. This compound has been studied extensively and has been found to have a variety of applications in chemical synthesis, as well as in the field of medicine. The purpose of

Aplicaciones Científicas De Investigación

Geometrical Structure and Thermodynamics

The study of thiazole derivatives like rhodanine azodye and its metal complexes sheds light on their geometrical structures and thermodynamic properties. These compounds have been characterized using various spectroscopic techniques and theoretical optimization, providing insights into their molecular structures and quantum chemical parameters. The determination of proton–ligand dissociation constants and metal stability constants highlights their potential in metal complexation studies, which can be applicable in catalysis, material science, and as sensors (El‐Bindary et al., 2015).

Antimicrobial Agents

Thiazolidinone derivatives, which share a core structural similarity with the compound , have been synthesized and evaluated for their antimicrobial activity. This research showcases the potential of such compounds in developing new antimicrobial agents, highlighting their efficacy against various bacterial and fungal strains. The ability to combat pathogens makes these derivatives valuable in the pharmaceutical industry for drug development (Patel, Kumari, & Patel, 2012).

Heterocyclic Chemistry

The creation of a structurally diverse library from ketonic Mannich bases derived from thiazole compounds illustrates the versatility of these molecules in generating a wide range of heterocyclic compounds. Such chemical transformations are crucial for the discovery of novel molecules with potential therapeutic applications, demonstrating the compound's relevance in synthetic organic chemistry and drug discovery (Roman, 2013).

Cycloaddition Reactions

The reactivity of thiazoles in cycloaddition reactions, leading to unexpected product formations, provides valuable insights into the complex chemistry of these molecules. Understanding their behavior in such reactions can open up new synthetic pathways for developing pharmaceuticals and materials science applications. The study of these reactions contributes to the broader field of organic chemistry, highlighting the intricate dynamics and potential of thiazole derivatives in synthesis (Alajarín et al., 2006).

Corrosion Inhibition

Thiazole derivatives have been studied for their role as corrosion inhibitors, particularly for mild steel in acidic solutions. The exploration of their inhibitory efficiency, mechanism of action, and adsorption behavior contributes to industrial applications, such as protecting metals from corrosion. This research is pivotal in materials science, showcasing the practical applications of these compounds beyond biological activities (Quraishi & Sharma, 2005).

Propiedades

IUPAC Name |

dimethyl 3-[2-(4-phenylpiperazin-1-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S/c1-26-18(24)15-13-28-17(19(25)27-2)22(15)16(23)12-20-8-10-21(11-9-20)14-6-4-3-5-7-14/h3-7,15,17H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTZNHSHUNVZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

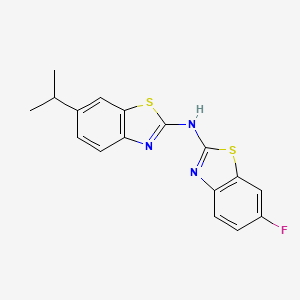

![1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2749880.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2749881.png)

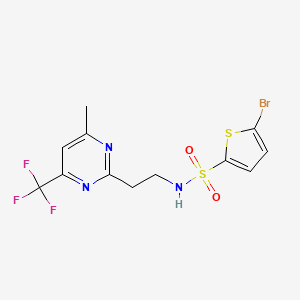

![2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2749882.png)

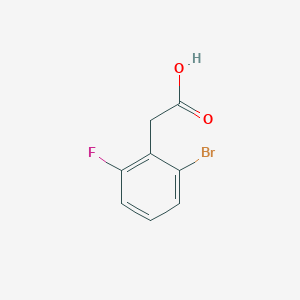

![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)

![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)

![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)